molecular formula C16H14ClNO3 B5557358 4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate

4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate

Cat. No.: B5557358
M. Wt: 303.74 g/mol
InChI Key: IUTUCRDQOQDGED-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C16H14ClNO4 It is a derivative of phenyl acetate and is characterized by the presence of a carbamoyl group attached to a chlorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with phenyl acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorinated methylphenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate
  • 4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl methacrylate
  • 4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl butyrate

Uniqueness

4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the carbamoyl linkage differentiates it from other phenyl acetate derivatives, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-3-6-13(17)9-15(10)18-16(20)12-4-7-14(8-5-12)21-11(2)19/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUCRDQOQDGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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